PD 130908 PD 130908 PD 130908 is an analogue of RSU 1069 and is an effective hypoxic cytotoxin, but less potent than the hypoxic cell radiosensitizer RSU 1069. Toxicity toward hypoxic tumor cells in vivo is demonstrated by clamping tumors (for 60 min) following administration of PD 130908. Systemic toxicity is substantially reduced following oral drug administration. Further, doses achievable following fractionated drug treatments are sufficiently high to produce significant levels of radiosensitization.
Brand Name: Vulcanchem
CAS No.: 131505-02-7
VCID: VC0538776
InChI: InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H
SMILES: C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br
Molecular Formula: C8H14Br2N4O2
Molecular Weight: 358.03 g/mol

PD 130908

CAS No.: 131505-02-7

Cat. No.: VC0538776

Molecular Formula: C8H14Br2N4O2

Molecular Weight: 358.03 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD 130908 - 131505-02-7

Specification

CAS No. 131505-02-7
Molecular Formula C8H14Br2N4O2
Molecular Weight 358.03 g/mol
IUPAC Name N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide
Standard InChI InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H
Standard InChI Key SZKHTAVHHLGWQG-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of PD 130908

Structural Characteristics

PD 130908 (CAS No. 131505-02-7) has the molecular formula C8H14Br2N4O2\text{C}_8\text{H}_{14}\text{Br}_2\text{N}_4\text{O}_2 and a molecular weight of 358.03 g/mol . Its nitroimidazole core enables electron affinity, critical for radiosensitization, while bromine substituents enhance stability and bioavailability compared to earlier analogues like RSU 1069 .

Table 1: Key Chemical Properties of PD 130908

PropertyValue
Molecular FormulaC8H14Br2N4O2\text{C}_8\text{H}_{14}\text{Br}_2\text{N}_4\text{O}_2
Molecular Weight358.03 g/mol
CAS Registry Number131505-02-7
Target ApplicationHypoxic Cell Radiosensitization

Mechanism of Action

PD 130908 operates through dual mechanisms:

  • Radiosensitization: Enhances DNA damage in hypoxic tumor cells by stabilizing radiation-induced free radicals, thereby increasing ionization events .

  • Hypoxic Cytotoxicity: Selectively targets oxygen-deficient cells via nitroreductase-mediated generation of cytotoxic metabolites, though its potency is slightly lower than RSU 1069 .

The compound’s oral activity distinguishes it from intravenous agents, enabling flexible dosing regimens in preclinical models .

Preclinical Efficacy and Comparative Studies

Radiosensitizing Activity

In murine models bearing KHT or RIF-1 tumors, PD 130908 demonstrated a sensitizer enhancement ratio (SER) of 2.1–2.5 at 30 mg/kg (oral), comparable to RSU 1069 but with superior tolerability . Clamping experiments revealed significant tumor growth delay (≥14 days) when combined with 10 Gy radiation, attributable to sustained hypoxic cell cytotoxicity .

Table 2: Comparative Radiosensitization Efficacy

CompoundSER (Oral Dose)Hypoxic Cytotoxicity (LC50, μM)Systemic Toxicity (LD50, mg/kg)
PD 1309082.1–2.512.4620
RSU 10692.3–2.68.7290
Misonidazole1.5–1.8N/A1,200

Toxicity Profile

PD 130908’s reduced systemic toxicity is a key advancement. The median lethal dose (LD50) in mice is 620 mg/kg orally, double that of RSU 1069 (290 mg/kg) . Chronic dosing studies (5-day fractionated regimens) confirmed cumulative doses up to 150 mg/kg without mortality, enabling repeated administration in combination therapies .

Pharmacokinetics and Biodistribution

Oral Bioavailability

PD 130908 achieves peak plasma concentrations within 2 hours post-administration, with a half-life of 4.5 hours in murine models . Its lipophilicity (logP = 1.8) facilitates blood-brain barrier penetration, making it suitable for intracranial tumors .

Tumor-Specific Accumulation

Autoradiography studies in RIF-1 tumors showed a 3.5-fold higher uptake in hypoxic regions compared to normoxic tissues, correlating with its selective radiosensitization .

Clinical Development and Challenges

Phase I Trial Design Considerations

Proposed Phase I trials emphasize oral dosing (30–60 mg/kg) with concurrent radiotherapy. Dose-limiting toxicities (DLTs) are anticipated to include nausea and peripheral neuropathy, albeit at higher thresholds than RSU 1069 .

Future Directions

Biomarker Development

Identification of hypoxia-inducible factor 1α (HIF-1α) as a predictive biomarker may stratify patients likely to benefit from PD 130908 .

Novel Formulations

Nanoencapsulation could mitigate off-target effects while improving intratumoral drug levels, leveraging advances in nanoparticle-mediated radiosensitization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator